4-(6-methylquinolin-2-yl)aniline
Overview
Description
4-(6-methylquinolin-2-yl)aniline: is a chemical compound that belongs to the class of quinoline derivatives. It has been studied for its potential therapeutic and environmental applications due to its unique chemical structure and biological activity. This compound is known for its diverse applications in scientific research, making it valuable for studying various biological processes and developing innovative materials.
Preparation Methods
The synthesis of 4-(6-methylquinolin-2-yl)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions. The general steps include:
Preparation of Boron Reagents: Organoboron reagents are prepared, which are stable and environmentally benign.
Coupling Reaction: The boron reagent is coupled with an aryl halide in the presence of a palladium catalyst to form the desired product.
Other methods include the Ullmann-type coupling reaction , where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Chemical Reactions Analysis
4-(6-methylquinolin-2-yl)aniline: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the molecule.
Common reagents used in these reactions include palladium catalysts, sodium azide, and organoboron reagents . The major products formed from these reactions are typically quinoline derivatives and substituted amines.
Scientific Research Applications
4-(6-methylquinolin-2-yl)aniline: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various quinoline derivatives, which are important in medicinal chemistry.
Biology: The compound is studied for its biological activity, including potential therapeutic applications.
Medicine: It has been evaluated for its anticancer properties and its ability to inhibit specific molecular targets.
Industry: The compound’s unique properties make it valuable for developing innovative materials and environmental applications.
Mechanism of Action
The mechanism of action of 4-(6-methylquinolin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the PI3K/AKT/mTOR pathway , which plays a role in multiple cancers by inducing apoptosis and inhibiting cell proliferation . The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects.
Comparison with Similar Compounds
4-(6-methylquinolin-2-yl)aniline: can be compared with other quinoline derivatives, such as:
2-Chloro-N-substituted amino quinolines: These compounds have been studied for their anticancer activity and molecular docking studies.
Quinolinyl-pyrazoles: These compounds are emerging as PDE10A inhibitors and have been synthesized through various methods.
The uniqueness of This compound lies in its specific substitution pattern and its ability to interact with molecular targets involved in cancer pathways, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(6-methylquinolin-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-11-2-8-16-13(10-11)5-9-15(18-16)12-3-6-14(17)7-4-12/h2-10H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZISEHCQTQRFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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